molecular formula C4H8NaO7 B152809 Sodium tartrate dihydrate CAS No. 6106-24-7

Sodium tartrate dihydrate

Cat. No.: B152809
CAS No.: 6106-24-7
M. Wt: 191.09 g/mol
InChI Key: CPVIEGQEJUUMPA-OLXYHTOASA-N
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Mechanism of Action

Target of Action

Sodium tartrate dihydrate, also known as dithis compound, is a disodium salt of l-(+)-tartaric acid . It is primarily used as an emulsifier and pH control agent in food products . Its primary targets are the fats or oils present in food products, where it acts as an emulsifier .

Mode of Action

This compound interacts with its targets (fats or oils) by acting as an emulsifier . Emulsifiers are substances that stabilize mixtures of two or more immiscible substances, such as oil and water. In this case, this compound helps to evenly distribute fats or oils throughout the food product, improving its texture and consistency .

Result of Action

The primary result of this compound’s action is the improved texture and consistency of food products. By acting as an emulsifier, it helps to evenly distribute fats or oils throughout the product . This can enhance the product’s palatability and shelf-life.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be soluble in water but insoluble in ethanol . This means that its efficacy as an emulsifier can be affected by the presence of alcohol. Additionally, its crystal structure captures a very precise amount of water, making it a common primary standard for Karl Fischer titration, a technique used to assay water content . Therefore, the moisture content of the environment can also influence its action.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tartrate dihydrate can be synthesized by neutralizing tartaric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the dihydrate form. The reaction can be represented as: [ \text{C}_4\text{H}_6\text{O}_6 + 2\text{NaOH} \rightarrow \text{C}_4\text{H}_4\text{Na}_2\text{O}_6 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting tartaric acid with sodium carbonate or sodium bicarbonate. The reaction is conducted in water, and the resulting solution is evaporated to crystallize the dihydrate form. The crystals are then filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium tartrate dihydrate primarily undergoes reactions involving its carboxylate groups. These reactions include:

    Oxidation: Sodium tartrate can be oxidized to produce oxalic acid and carbon dioxide.

    Reduction: It can be reduced to produce tartaric acid.

    Complexation: Sodium tartrate forms complexes with metal ions such as copper and cobalt.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Complexation: Metal salts such as copper sulfate or cobalt chloride in aqueous solutions.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • Lactose monohydrate
  • Potassium citrate monohydrate
  • Calcium oxalate monohydrate

Comparison:

Uniqueness: this compound is unique due to its stable water content of 15.66%, making it an ideal primary standard for Karl Fischer titration. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .

Properties

Key on ui mechanism of action

Sodium tartrate is a white, crystalline powder, used as an emulsifier and a binding agent. It can be used in jellies, cheeses, sausage casings and any foods which contain fats or oils.

CAS No.

6106-24-7

Molecular Formula

C4H8NaO7

Molecular Weight

191.09 g/mol

IUPAC Name

disodium;(2R,3R)-2,3-dihydroxybutanedioate;dihydrate

InChI

InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/t1-,2-;;/m1../s1

InChI Key

CPVIEGQEJUUMPA-OLXYHTOASA-N

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+]

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.[Na]

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O.O.[Na]

Key on ui other cas no.

6106-24-7

physical_description

White solid;  [Merck Index]

Pictograms

Irritant

solubility

Soluble in cold water

Synonyms

(2R,3R)-2,3-Dihydroxybutanedioic Acid Disodium Salt Dihydrate;  [R-(R*,R*)]-2,3-Dihydroxy- butanedioic Acid Disodium Salt Dihydrate;  Tartaric Acid Disodium Salt Dihydrate;  Disodium Tartarate Dihydrate;  Disodium Tartrate Dihydrate;  Sodium Tartrate Dihy

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Sodium Tartrate Dihydrate and what is its molecular formula?

A1: this compound, also known as dithis compound, is a salt of tartaric acid. It exists as a white, crystalline powder and is odorless. The molecular formula of this compound is (C4H4O6Na2 · 2H2O).

Q2: What are the main applications of this compound in food science?

A2: this compound is primarily used as an emulsifying salt in processed cheese production []. It plays a crucial role in preventing fat separation and maintaining the desired texture and consistency.

Q3: How does this compound affect the browning of processed cheese?

A3: The presence of this compound as an emulsifying salt can influence the browning of processed cheese during storage []. Research suggests that cheese containing disodium hydrogen phosphate as the emulsifying salt exhibited more intense browning compared to those using dithis compound or trisodium citrate [].

Q4: Can this compound be used as a standard material in analytical chemistry?

A4: Yes, this compound serves as a primary standard for Karl Fischer titration, a widely used technique for determining water content in various substances []. Additionally, certified reference materials (CRMs) of this compound are available for calibrating Karl Fischer titrators and validating measurement methods [].

Q5: How does the concentration of this compound impact the micellization of cationic surfactants?

A5: Studies have shown that increasing the concentration of this compound in a solution containing cationic surfactants like CTAB or TTAB leads to an increase in the critical micelle concentration (CMC) []. This suggests that the presence of this compound influences the self-assembly behavior of these surfactants.

Q6: What is the role of this compound in cigarette paper?

A6: this compound is utilized as a combustion improver in certain types of cigarette paper []. Its presence helps to regulate the burning rate and improve the overall combustion characteristics of the paper.

Q7: Can this compound be used to fabricate materials with specific properties?

A7: Research indicates that using this compound in the anodic oxidation of titanium can lead to the formation of antibacterial photocatalytic titanium foil []. This highlights the potential of utilizing this compound in material science applications.

Q8: Is this compound sensitive to radiation, and can this property be useful?

A8: this compound exhibits sensitivity to radiation, and studies have investigated its potential as an electron spin resonance (ESR) dosimeter [, ]. The radiation yield of this compound is higher than other sodium tartrate compounds, making it potentially suitable for dosimetry in specific radiation dose ranges [].

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